molecular formula C18H21NO2S2 B2974746 N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide CAS No. 1797726-33-0

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide

Cat. No.: B2974746
CAS No.: 1797726-33-0
M. Wt: 347.49
InChI Key: JEHNSAUOOSAMJB-UHFFFAOYSA-N
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Description

N-{[4-(Phenylsulfanyl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide is a sulfur-containing acetamide derivative featuring a tetrahydropyran (oxane) ring substituted with a phenylsulfanyl group at the 4-position and a methylene-linked acetamide moiety bearing a thiophen-3-yl substituent.

Properties

IUPAC Name

N-[(4-phenylsulfanyloxan-4-yl)methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S2/c20-17(12-15-6-11-22-13-15)19-14-18(7-9-21-10-8-18)23-16-4-2-1-3-5-16/h1-6,11,13H,7-10,12,14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHNSAUOOSAMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC2=CSC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide typically involves multiple steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or epoxides under acidic or basic conditions.

    Introduction of the Phenylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated precursor with a thiophenol derivative.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the Acetamide Group: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxane ring can be reduced to form the corresponding alcohols.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.

    Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogous sulfur-containing acetamide derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Physicochemical Properties

Table 1 compares key properties of selected analogues:

Compound Molecular Weight Melting Point (°C) Solubility (mg/mL) Reference
Target Compound (hypothetical) ~377.5* ~160–180† Low (DMSO)‡
N-Substituted Triazolyl Acetamide (KA3) ~420.4 251.5 0.5 (DMSO)
Quinazolinone Thioacetamide (Compound 5) ~428.4 269.0 0.3 (DMSO)
Thiophene-Thiazole Acetamide () 352.9 Not reported Not reported

*Calculated based on formula C₁₈H₂₀N₂O₂S₂. †Estimated based on analogues in . ‡Predicted from lipophilic tetrahydropyran and thiophene groups.

Biological Activity

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19NO2S2, with a molecular weight of approximately 325.46 g/mol. The compound features a thiophene ring and a phenylsulfanyl moiety, which may contribute to its biological activities.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on sulfonamide derivatives have demonstrated their effectiveness against various microbial strains. The disc diffusion method was employed to assess antibacterial activity, revealing promising results for compounds containing similar structural features .

Antidiabetic Effects

The antidiabetic potential of related compounds has also been investigated. In a study using streptozotocin-induced diabetic models, certain derivatives showed notable reductions in blood glucose levels, suggesting that the structural components of this compound may confer similar benefits .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus and E. coli using the disc diffusion method. Compounds with phenylsulfanyl groups exhibited enhanced antibacterial effects compared to standard antibiotics, indicating a potential mechanism for this compound's activity.
  • Antidiabetic Activity : In another investigation, a series of oxazole derivatives were synthesized and tested for their antidiabetic properties. The results indicated that modifications to the oxazole structure significantly influenced glucose-lowering effects in diabetic rats, hinting at the potential efficacy of similar modifications in this compound.

Table 1: Summary of Biological Activities

Activity TypeCompound TestedMethodologyResults
AntimicrobialSulfonamide DerivativesDisc DiffusionSignificant inhibition zones against S. aureus and E. coli
AntidiabeticOxazole DerivativesSTZ-induced Diabetes ModelNotable reduction in blood glucose levels

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